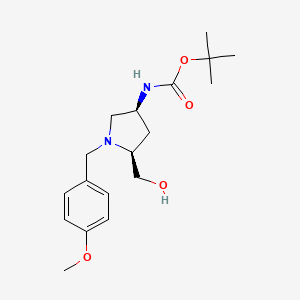
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a methoxybenzyl moiety
Méthodes De Préparation
The synthesis of tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the hydroxyl group, followed by the formation of the pyrrolidine ring and subsequent introduction of the tert-butyl and methoxybenzyl groups. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 or NaBH4.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in specific chemical reactions.
Mécanisme D'action
The mechanism of action of tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate can be compared with similar compounds, such as:
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-benzylpyrrolidin-3-yl)carbamate: This compound lacks the methoxy group, which may affect its reactivity and binding properties.
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s chemical and biological properties.
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-nitrobenzyl)pyrrolidin-3-yl)carbamate: The nitro group introduces different electronic effects, potentially impacting the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C18H28N2O4 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
tert-butyl N-[(3S,5S)-5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)19-14-9-15(12-21)20(11-14)10-13-5-7-16(23-4)8-6-13/h5-8,14-15,21H,9-12H2,1-4H3,(H,19,22)/t14-,15-/m0/s1 |
Clé InChI |
GRBZDIIXQNDOMU-GJZGRUSLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)CC2=CC=C(C=C2)OC)CO |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(N(C1)CC2=CC=C(C=C2)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


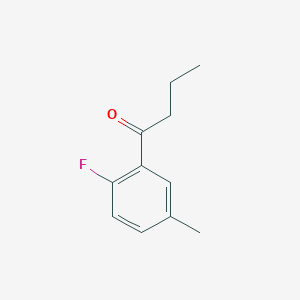
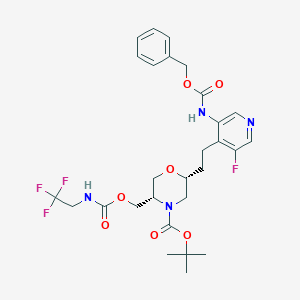
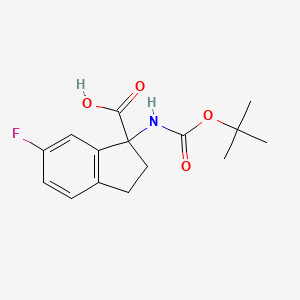
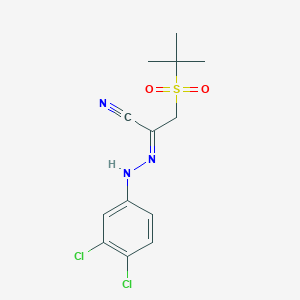
![6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole](/img/structure/B13047197.png)
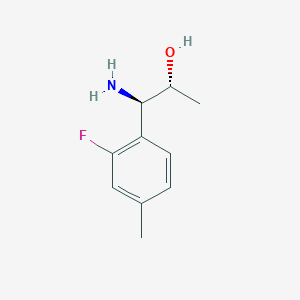


![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide](/img/structure/B13047216.png)

![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13047220.png)


![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13047231.png)
